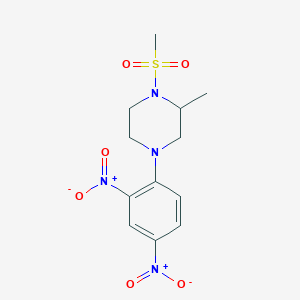
4-(2,4-Dinitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: The synthesis of 4-(2,4-Dinitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine involves several steps. One common synthetic route includes the following reactions:
Nitration of Aniline: Start with aniline and perform nitration using a mixture of nitric acid and sulfuric acid. This yields 2,4-dinitroaniline.
Hydrazinolysis: React 2,4-dinitroaniline with hydrazine hydrate to form 4-(2,4-dinitrophenyl)hydrazine.
Sulfonation: Introduce the methylsulfonyl group by reacting 4-(2,4-dinitrophenyl)hydrazine with methanesulfonyl chloride.
Industrial Production Methods: Industrial production methods may vary, but the above synthetic route provides a foundation for large-scale synthesis.
Chemical Reactions Analysis
Reactions:
Oxidation: The nitro groups in the compound can undergo oxidation reactions.
Substitution: The hydrazine moiety is susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the nitro groups can yield corresponding amino derivatives.
Nitration: Nitric acid and sulfuric acid.
Hydrazinolysis: Hydrazine hydrate.
Sulfonation: Methanesulfonyl chloride.
Major Products: The major product is 4-(2,4-Dinitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine itself.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: Studied for pharmacological effects.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. its effects may involve interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
While 4-(2,4-Dinitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine is unique due to its specific substitution pattern, similar compounds include other hydrazine derivatives and nitro-substituted piperazines.
Remember that further research and experimentation are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C12H16N4O6S |
|---|---|
Molecular Weight |
344.35 g/mol |
IUPAC Name |
4-(2,4-dinitrophenyl)-2-methyl-1-methylsulfonylpiperazine |
InChI |
InChI=1S/C12H16N4O6S/c1-9-8-13(5-6-14(9)23(2,21)22)11-4-3-10(15(17)18)7-12(11)16(19)20/h3-4,7,9H,5-6,8H2,1-2H3 |
InChI Key |
YWSCLABMYGIFBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















